2-[3-(2-methylpropoxy)phenyl]-N-{[2-(thiophen-2-ylcarbonyl)hydrazinyl]carbonothioyl}quinoline-4-carboxamide
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Overview
Description
2-(3-ISOBUTOXYPHENYL)-N-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes an isobutoxyphenyl group, a thienylcarbonyl hydrazino group, and a quinolinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ISOBUTOXYPHENYL)-N-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-ISOBUTOXYPHENYL)-N-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
2-(3-ISOBUTOXYPHENYL)-N-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-ISOBUTOXYPHENYL)-N-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- Methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta(b)thiophene-3-carboxylate .
Uniqueness
2-(3-ISOBUTOXYPHENYL)-N-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N4O3S2 |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]-N-[(thiophene-2-carbonylamino)carbamothioyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H24N4O3S2/c1-16(2)15-33-18-8-5-7-17(13-18)22-14-20(19-9-3-4-10-21(19)27-22)24(31)28-26(34)30-29-25(32)23-11-6-12-35-23/h3-14,16H,15H2,1-2H3,(H,29,32)(H2,28,30,31,34) |
InChI Key |
ZUKPFZAFVRQJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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